molecular formula C14H15NO4 B2538012 Ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate CAS No. 50689-43-5

Ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate

Cat. No.: B2538012
CAS No.: 50689-43-5
M. Wt: 261.277
InChI Key: FCVIMHFZWTWHLG-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate is a quinoline derivative characterized by a hydroxy group at position 4, methoxy at position 8, methyl at position 3, and an ethyl ester at position 2. This substitution pattern confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and material science. Its structural features influence solubility, stability, and intermolecular interactions, which are critical for applications such as drug design or catalytic processes .

Properties

IUPAC Name

ethyl 8-methoxy-3-methyl-4-oxo-1H-quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-4-19-14(17)11-8(2)13(16)9-6-5-7-10(18-3)12(9)15-11/h5-7H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVIMHFZWTWHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(N1)C(=CC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with ethyl acetoacetate, followed by cyclization and functional group modifications. The reaction conditions often involve the use of acidic or basic catalysts, solvents like ethanol or tetrahydrofuran, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures consistent quality and scalability. Industrial methods also focus on optimizing reaction times and minimizing waste to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized quinoline compounds .

Scientific Research Applications

Synthesis and Derivatives

Ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate can be synthesized through various methods, including one-pot catalytic processes involving anilines and ethyl propynoate. Such methods yield high percentages (over 80%) of the desired compound, facilitating its further use in synthesizing other biologically active derivatives, such as oxolinic acid, a known antibiotic effective against urinary tract infections and psoriasis .

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. This compound has been identified as a precursor for synthesizing compounds with enhanced antibacterial activity. For instance, derivatives synthesized from this compound have shown efficacy against various bacterial strains, highlighting its potential in developing new antibiotics .

Neuroprotective Effects

Studies have demonstrated that compounds derived from quinolines can modulate neurotransmission and may be beneficial in treating central nervous system disorders such as anxiety, depression, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. This compound may play a role in these therapeutic areas by acting on neurotransmitter systems .

Case Studies

Several case studies illustrate the compound's effectiveness:

  • A study highlighted the synthesis of a derivative that exhibited selective activity against specific bacterial strains, suggesting its potential use in targeted antibiotic therapies.
  • Another investigation focused on the neuroprotective properties of quinoline derivatives, showing promise in alleviating symptoms associated with neurodegenerative conditions .

Comparative Analysis of Quinoline Derivatives

Compound NameBiological ActivityTherapeutic UseSynthesis Yield
This compoundAntibacterialAntibiotic development>80%
Oxolinic AcidAntibacterialTreatment of UTIs>45% from precursor
Other Quinoline DerivativesNeuroprotectiveCNS disorders treatmentVariable

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of functional groups like hydroxyl and methoxy enhances its binding affinity and specificity .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences between the target compound and related quinoline derivatives:

Compound Name Substituents (Positions) Key Functional Group Differences
Ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate 4-OH, 8-OCH₃, 3-CH₃, 2-COOEt Reference compound
Ethyl 4-chloro-8-methoxy-3-methylquinoline-2-carboxylate 4-Cl, 8-OCH₃, 3-CH₃, 2-COOEt Chloro (electron-withdrawing) replaces hydroxy
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 4-OH, 8-Br, 3-COOEt Bromo (bulkier) replaces methoxy; ester at C3
Ethyl 4-[(2-hydroxyethyl)amino]-8-methyl-3-quinolinecarboxylate 4-NH(CH₂CH₂OH), 8-CH₃, 3-COOEt Amino-hydroxyethyl replaces hydroxy; methyl at C8
Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate 4-OH, 8-OCF₃, 3-COOEt Trifluoromethoxy (lipophilic) replaces methoxy

Key Observations :

  • Chloro groups may reduce solubility but improve stability against oxidation .
  • Position 3 : A methyl group in the target compound introduces steric hindrance, which may affect binding interactions compared to unsubstituted analogues (e.g., ) .

Physicochemical Properties

Property Target Compound Ethyl 4-chloro-8-methoxy-3-methylquinoline-2-carboxylate Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate
Molecular Weight (g/mol) ~307.3 (estimated) 321.7 355.2
Solubility (Polarity) Moderate (due to -OH, -OCH₃) Low (Cl reduces polarity) Very low (Br increases hydrophobicity)
Stability Sensitive to oxidation High (Cl stabilizes) Moderate

Notes:

  • The trifluoromethoxy group in Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate () significantly enhances metabolic stability compared to methoxy .
  • Amino substituents (e.g., in ) improve aqueous solubility due to hydrogen bonding but may reduce thermal stability .

Biological Activity

Ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis, and potential applications.

Chemical Structure and Properties

This compound has a molecular formula of C12H13NO4 and a molecular weight of approximately 231.25 g/mol. The compound features a quinoline structure, characterized by a fused benzene and pyridine ring, along with functional groups including a hydroxy group, methoxy group, and carboxylate. Its melting point ranges from 271°C to 274°C, indicating thermal stability.

Antiviral Properties

One of the most significant biological activities of this compound is its potential as an anti-HIV agent . Research indicates that it inhibits HIV integrase activity, which is crucial for the viral replication process. This mechanism positions the compound as a candidate for further development in HIV treatment strategies.

Antimicrobial and Anti-inflammatory Effects

Compounds with similar structural features often exhibit antimicrobial and anti-inflammatory properties. This compound has been investigated for its ability to combat various pathogens, making it relevant for pharmacological applications targeting infectious diseases.

Synthesis of this compound

The synthesis typically involves a two-step process:

  • Formation of Isatoic Anhydrides : Starting from commercially available 2-aminobenzoic acids, isatoic anhydrides are generated using solid triphosgene in THF.
  • Cyclization : The anhydride electrophiles are reacted with sodium enolates derived from ethyl acetoacetate, leading to the formation of the desired quinoline derivative .

Study on Antiviral Activity

A study published in the journal Molecules highlighted the compound's effectiveness in inhibiting HIV integrase, demonstrating promising results in vitro. The study reported IC50 values indicating significant antiviral potency, suggesting that this compound could be further explored for therapeutic applications against HIV.

Antimicrobial Activity Assessment

In another investigation, the antimicrobial properties were evaluated against various bacterial strains. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-hydroxy-6-methylquinoline-3-carboxylateContains methyl and hydroxy groupsExhibits different biological activity profiles
Ethyl 4-hydroxy-7-methoxy-8-methylquinoline-3-carboxylateAdditional methoxy groupPotentially enhanced solubility
Ethyl 4-hydroxy-6-methoxy-8-methylquinoline-3-carboxylateDifferent positioning of methoxy groupVariations in reactivity and interaction profiles

This table illustrates how structural variations can lead to differences in biological activity, providing insights into the design of new derivatives with enhanced properties.

The mechanisms through which this compound exerts its effects involve binding to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, particularly in terms of inhibiting viral replication and microbial growth .

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